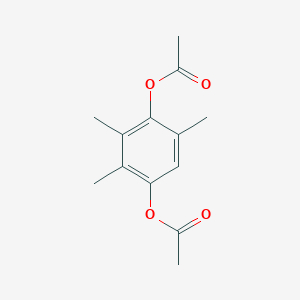

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Descripción general

Descripción

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chromogenic Substrate for Esterases

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate has been utilized as a stable chromogenic substrate for esterases, which are enzymes that activate prodrugs in human cells. Traditional substrates like p-nitrophenyl acetate are unstable in aqueous solutions, limiting their utility. The trimethyl lock moiety in this compound provides structural isolation of an acetyl ester and p-nitroaniline group. This isolation enables rapid lactonization upon ester hydrolysis due to steric interactions, leading to the release of p-nitroaniline. The resulting "prochromophore" shows potential in various assays (Levine, Lavis, & Raines, 2008).

α-Oxidation of Aromatic Ketones

This compound has been involved in the α-oxidation of aromatic ketones in acetic acid, a process catalyzed by palladium acetate with (diacetoxyiodo)benzene as the oxidant. The structure of one such product, 5-acetyl-2-hydroxy-4-methylphenyl acetate, was determined through X-ray crystallography, indicating the compound's potential role in complex chemical syntheses and transformations (Chen, Ren, Zhang, & Zhang, 2016).

Hydroxyl Protecting Group

In the context of carbohydrate transformations, this compound has been explored as a hydroxyl protecting group. It is synthesized from readily available and inexpensive (2-nitrophenyl)acetic acid. The resulting esters are stable under a variety of transformation conditions and can be removed selectively using Zn and NH4Cl, without affecting common protecting groups. This property suggests its potential as a versatile and orthogonal protecting group in complex organic syntheses (Daragics & Fügedi, 2010).

Antioxidant and Hydroxylating Agent

The compound has also been investigated for its role in the oxidative chemistry of natural antioxidants like hydroxytyrosol. It participates in pathways leading to the formation of various acetylated derivatives through reactions involving hydrogen peroxide, indicating its potential in studying and manipulating antioxidant mechanisms (Lucia et al., 2006).

Chemoselective Acetylation in Drug Synthesis

It has been used in chemoselective monoacetylation processes, critical in the synthesis of intermediates for antimalarial drugs. The process optimization, mechanism, and kinetics of this reaction have been studied in depth, providing valuable insights into efficient drug synthesis methods (Magadum & Yadav, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

Propiedades

IUPAC Name |

(4-acetyloxy-2,3,5-trimethylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-7-6-12(16-10(4)14)8(2)9(3)13(7)17-11(5)15/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWCZWBHZGUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC(=O)C)C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322596 | |

| Record name | AG-G-97635 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7479-28-9 | |

| Record name | NSC401622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AG-G-97635 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3031754.png)

![8-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3031766.png)

![1-(4-Bromophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propan-1-one](/img/structure/B3031767.png)

![3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B3031768.png)

![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)